2-Ethoxy-6-formylphenyl acetate
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Overview
Description
2-Ethoxy-6-formylphenyl acetate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is also known by its systematic name, Benzaldehyde, 2-(acetyloxy)-3-ethoxy . This compound is characterized by the presence of an ethoxy group, a formyl group, and an acetate group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-formylphenyl acetate typically involves the esterification of 2-ethoxy-6-formylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-formylphenyl acetate undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Ethoxy-6-carboxyphenyl acetate.
Reduction: 2-Ethoxy-6-hydroxyphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-6-formylphenyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-formylphenyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the ethoxy and acetate groups can participate in various substitution and elimination reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-hydroxyphenyl acetate: Similar structure but with a hydroxyl group instead of a formyl group.
2-Ethoxy-6-carboxyphenyl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-Ethoxy-6-formylphenyl acetate is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Ethoxy-6-formylphenyl acetate (CAS No. 93970-73-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both an ethoxy and a formyl group, allows it to participate in various chemical reactions, making it a versatile intermediate for synthesizing biologically active compounds. This article reviews the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | (2-ethoxy-6-formylphenyl) acetate |
InChI Key | OZEFEAGHMIRADX-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the ethoxy and acetate groups can facilitate various substitution and elimination reactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various derivatives, it was found that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in the development of new antibacterial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been investigated. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property suggests its potential use in treating inflammatory diseases.
Anticancer Activity
In the realm of cancer research, preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. Further research is needed to elucidate its full potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on various phenolic compounds found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating promising anti-inflammatory effects.
- Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.
Properties
CAS No. |
93970-73-1 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-ethoxy-6-formylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-3-14-10-6-4-5-9(7-12)11(10)15-8(2)13/h4-7H,3H2,1-2H3 |
InChI Key |
OZEFEAGHMIRADX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(=O)C)C=O |
Origin of Product |
United States |
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